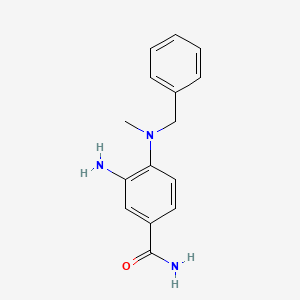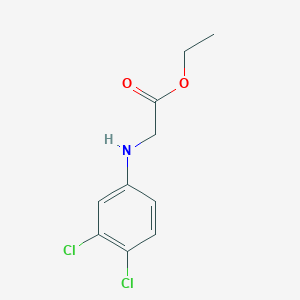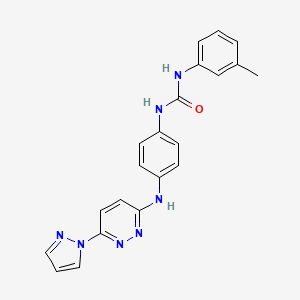![molecular formula C19H21N3O5 B2659100 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396767-36-4](/img/structure/B2659100.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as BFPFU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BFPFU is a urea derivative that has been synthesized using a novel method and has shown promising results in various studies.
科学的研究の応用
Targeting the Urokinase Receptor for Breast Tumor Metastasis
A study conducted by Wang et al. (2011) focused on virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogues that demonstrated significant effects on breast MDA-MB-231 invasion, migration, and adhesion, as well as blocking angiogenesis. These compounds exhibited potential as starting points for developing treatments against breast tumor metastasis (Wang et al., 2011).
Chemical Reactivity in Solvents
The work by D’Anna et al. (2011) explored the rearrangement reactions of certain arylhydrazones in different solvent conditions, shedding light on chemical reactivity between protic polar (or dipolar aprotic) and apolar solvents. This study contributes to understanding the solvent effects on chemical reactions, which is crucial in synthetic chemistry (D’Anna et al., 2011).
Synthesis and Antimicrobial Activities
El‐Barbary et al. (2011) investigated the synthesis and antimicrobial activities of aza‐uracil derivatives, including their interactions with various compounds, showcasing the importance of these derivatives in developing new antimicrobial agents (El‐Barbary et al., 2011).
Role of Orexin-1 Receptor in Compulsive Food Consumption
Research by Piccoli et al. (2012) on the role of Orexin-1 Receptor mechanisms in compulsive food consumption highlights the potential of targeting specific neural pathways to treat eating disorders with a compulsive component, indicating a novel pharmacological treatment path (Piccoli et al., 2012).
Enhancing Endurance Capacity
A study by Fan et al. (2014) on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine and its effects on swimming endurance capacity in mice provided insights into its potential for enhancing endurance and facilitating recovery from fatigue. This research opens avenues for developing therapeutic strategies for fatigue (Fan et al., 2014).
Antimicrobial and Anti-Proliferative Activities
The study by Al-Mutairi et al. (2019) on the synthesis, antimicrobial, and anti-proliferative activities of novel compounds demonstrates the potential of these compounds in treating infections and cancer, highlighting the importance of chemical synthesis in drug development (Al-Mutairi et al., 2019).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-18(14-5-8-25-11-14)22-6-3-13(4-7-22)10-20-19(24)21-15-1-2-16-17(9-15)27-12-26-16/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMWLNZSUCNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)
![6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659018.png)
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2659032.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
